Mephtetramine

Description

Structure

3D Structure

Properties

CAS No. |

403860-66-2 |

|---|---|

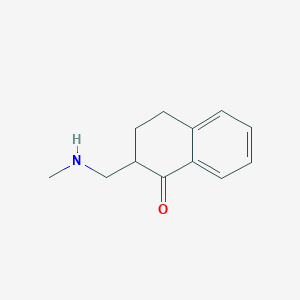

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C12H15NO/c1-13-8-10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10,13H,6-8H2,1H3 |

InChI Key |

FTRWLSZFQILOOD-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1CCC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Foundational & Exploratory

Mephtetramine (MTTA): A Review of its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes the currently available, though limited, scientific information regarding the mechanism of action of Mephtetramine (MTTA). The body of research on MTTA is not extensive, and therefore, much of the understanding of its pharmacological effects is extrapolated from studies on structurally similar compounds and from a single comprehensive in vivo study. This document is intended for an expert audience and should be interpreted with the understanding that further research is required to fully elucidate the precise molecular mechanisms of MTTA.

Executive Summary

This compound (MTTA), a synthetic cathinone (B1664624), is a novel psychoactive substance (NPS) with a pharmacological profile that is not yet fully characterized. Structurally, it is a γ-aminoketone, distinguishing it from more well-studied cathinones like mephedrone (B570743).[1] In vivo studies in animal models suggest a mild stimulant profile, with observed effects on the central nervous and physiological systems.[1][2] The primary hypothesis regarding its mechanism of action centers on its potential interaction with monoamine transporters, particularly those for norepinephrine (B1679862) and serotonin (B10506), though direct evidence for these interactions is currently lacking.[1] Anecdotal reports from users describe a range of effects from no noticeable impact to euphoria and mental stimulation, highlighting the need for controlled scientific investigation.[2]

Putative Mechanism of Action

Due to the scarcity of direct molecular studies on MTTA, its mechanism of action is largely inferred from its structural similarity to other synthetic cathinones and the behavioral and physiological effects observed in a key in vivo mouse study.[1]

Interaction with Monoamine Transporters

The prevailing hypothesis is that MTTA, like other stimulant cathinones, interacts with monoamine transporters, specifically the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1] This interaction is thought to lead to an increase in the extracellular concentrations of norepinephrine and serotonin in the synapse, resulting in enhanced noradrenergic and serotonergic neurotransmission.

It is important to note that while this is a strong hypothesis based on the pharmacology of related compounds, direct binding affinity (Ki) and functional inhibition (IC50) or release (EC50) data for MTTA at these transporters are not available in the published scientific literature.

Comparison with Structurally Related Cathinones

MTTA is a positional isomer of mephedrone (4-methylmethcathinone), a well-characterized synthetic cathinone known to act as a releasing agent at dopamine, norepinephrine, and serotonin transporters.[1] However, the γ-aminoketone structure of MTTA, with an additional carbon between the amine and ketone groups, may significantly alter its pharmacological properties compared to β-keto amphetamines like mephedrone.[1] This structural difference could influence its affinity and efficacy at monoamine transporters.

In Vivo Pharmacological and Toxicological Profile

A single comprehensive study in mice provides the bulk of the current understanding of MTTA's in vivo effects. This research points to a "mild stimulant profile" and reveals multi-systemic physiological impacts.[1][2]

Behavioral and Neurological Effects

-

Motor Activity: MTTA induced a dose-dependent increase in motor coordination and a biphasic effect on spontaneous motor activity in mice.[1]

-

Sensory Reflexes: The substance caused a dose-dependent inhibition of visual and acoustic reflexes.[1]

Physiological Effects

-

Cardiopulmonary System: A decrease in breath rate was observed at higher doses.[1]

-

Thermoregulation: MTTA induced a transient decrease in body temperature.[1]

Toxicological Findings

Repeated administration of MTTA in mice led to significant changes in blood cell counts and the physicochemical profile of blood and urine.[1] Furthermore, histological examination revealed changes in the heart, kidney, and liver, indicating potential for organ toxicity with repeated use.[1]

Quantitative Data Summary

Currently, there is a lack of published quantitative data regarding the binding affinities and functional potencies of this compound at specific molecular targets. The table below is provided as a template for future research findings.

| Target | Binding Affinity (Ki, nM) | Functional Assay (IC50/EC50, nM) | Assay Type | Reference |

| Dopamine Transporter (DAT) | Data Not Available | Data Not Available | ||

| Norepinephrine Transporter (NET) | Data Not Available | Data Not Available | ||

| Serotonin Transporter (SERT) | Data Not Available | Data Not Available | ||

| 5-HT Receptors | Data Not Available | Data Not Available | ||

| Other Targets | Data Not Available | Data Not Available |

Key Experimental Methodologies

The following protocols are based on the primary in vivo study that characterized the pharmaco-toxicological effects of MTTA in mice.[1]

Animal Model and Drug Administration

-

Species: Male CD-1 mice.

-

Drug Preparation: MTTA was dissolved in a vehicle of absolute ethanol (B145695) (2%), Tween 80 (2%), and saline (0.9% NaCl).

-

Administration Route: Intraperitoneal (i.p.) injection.

-

Dosing Regimen: Increasing doses of MTTA (0.1–30 mg/kg) were administered once a week for four consecutive weeks to mimic sporadic human consumption.

Behavioral and Physiological Assessments

A battery of tests was performed to assess the effects of MTTA on sensorimotor reflexes, motor activity, and physiological parameters. These tests were conducted at various time points following drug administration.

-

Visual Placing Test: To assess sensorimotor integration.

-

Acoustic Reflex Test: To evaluate auditory sensory function.

-

Accelerod Test: To measure motor coordination and balance.

-

Drag Test and Mobility Time Test: To assess spontaneous motor activity.

-

Breath Rate and Body Temperature: Measured using a non-invasive device.

Toxicological Analysis

-

Hematology and Clinical Chemistry: Blood and urine samples were collected for analysis of blood cell counts and various biochemical parameters.

-

Histopathology: Heart, kidney, and liver tissues were collected, processed, and examined for histological changes.

Visualizations

Hypothesized Signaling Pathway of Stimulant Cathinones

The following diagram illustrates the general hypothesized mechanism of action for stimulant cathinones that act as monoamine transporter inhibitors and/or releasers. This is a speculative model for MTTA based on its structural class.

Caption: Hypothesized interaction of MTTA with monoamine transporters.

Experimental Workflow for In Vivo Assessment of MTTA

The following diagram outlines the experimental workflow used in the key in vivo study of MTTA's effects in mice.

Caption: Workflow for in vivo pharmaco-toxicological evaluation of MTTA.

Future Research Directions

The current understanding of this compound's mechanism of action is in its infancy. To build a comprehensive profile of this compound, future research should prioritize:

-

In Vitro Pharmacology:

-

Radioligand binding assays to determine the affinity of MTTA for a wide range of CNS targets, including all monoamine transporters and serotonin receptor subtypes.

-

Functional assays (e.g., neurotransmitter uptake inhibition and release assays) to characterize the efficacy of MTTA at monoamine transporters.

-

-

In Vivo Neurochemistry:

-

Microdialysis studies in rodents to measure the effects of MTTA on extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Comparison of the in vitro and in vivo effects of MTTA with its structural analogs to understand the impact of the γ-aminoketone moiety.

-

A thorough investigation of these areas will be crucial for the scientific and drug development communities to accurately assess the pharmacological and toxicological profile of this compound.

References

Mephtetramine: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephtetramine (MTTA), a synthetic stimulant, has garnered attention within the scientific community due to its structural similarity to cathinone (B1664624) derivatives. This technical guide provides an in-depth analysis of the synthesis and chemical properties of this compound, intended to serve as a core resource for researchers, scientists, and professionals in drug development. This document outlines a detailed protocol for its synthesis via the Mannich reaction, presents a comprehensive summary of its chemical and physical properties in a structured format, and explores its metabolic fate. Furthermore, this guide includes detailed experimental methodologies for analytical characterization and visual diagrams of its synthetic and metabolic pathways, as well as its proposed mechanism of action, to facilitate a deeper understanding of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is the Mannich reaction.[1][2] This well-established organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the case of this compound synthesis, 1-tetralone (B52770) serves as the ketone, which reacts with formaldehyde (B43269) and methylamine (B109427).[1][2]

Reaction Scheme

The synthesis proceeds through the reaction of 1-tetralone with paraformaldehyde and methylamine hydrochloride.[1][2]

-

Precursors: 1-tetralone, Paraformaldehyde, Methylamine hydrochloride

-

Reaction Type: Mannich Reaction

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative procedure based on established methodologies for the Mannich reaction.

Materials:

-

1-tetralone

-

Paraformaldehyde

-

Methylamine hydrochloride

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-tetralone (1 equivalent), methylamine hydrochloride (1 equivalent), and paraformaldehyde (1.2 equivalents) in 95% ethanol.

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Subsequently, cool it further in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials and byproducts.

-

Recrystallization: For further purification, the crude this compound hydrochloride can be recrystallized from a suitable solvent system, such as ethanol/acetone.

-

Drying: Dry the purified crystals under vacuum to obtain this compound hydrochloride as a solid.

Synthesis Pathway Diagram

Caption: Synthesis of this compound via Mannich Reaction.

Chemical Properties of this compound

This compound is structurally similar to cathinones, featuring a carbonyl group adjacent to a phenyl ring. However, it is distinguished by the presence of an additional carbon atom between the carbonyl and the amine group.[3][4]

General Properties

| Property | Value |

| IUPAC Name | 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one |

| Synonyms | MTTA |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| CAS Number | 1266395-58-7 (free base) |

| Appearance | White powder |

Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | 346.9±22.0 °C at 760 mmHg | Predicted by computational models. |

| Melting Point | Not available | Experimental data is not available. |

| pKa (basic) | ~9.5 | Estimated based on the secondary amine functional group. |

| LogP | ~2.3 | Predicted by computational models, indicating moderate lipophilicity. |

| Solubility | Soluble in methanol (B129727) and DMSO. | Hydrochloride salt is expected to have higher aqueous solubility. |

Spectroscopic Data

This compound and its metabolites have been characterized using various analytical techniques.

-

Mass Spectrometry (MS): The fragmentation pattern of this compound has been studied, with key fragments corresponding to the tetralone and tropylium (B1234903) ions.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not widely published, analysis of related cathinone derivatives suggests that ¹H and ¹³C NMR would be crucial for structural confirmation.

Experimental Protocols for Characterization

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This protocol is based on methodologies used for the analysis of this compound and its metabolites in biological samples.[5]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap)

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.2 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from high aqueous to high organic content over a run time of 10-15 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan and data-dependent MS/MS

-

Mass Range: m/z 50-500

-

Collision Energy: Optimized for fragmentation of the parent ion.

Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the analysis of cathinone-like substances.

Instrumentation:

-

Gas Chromatograph

-

Mass Spectrometer

Chromatographic Conditions:

-

Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan

-

Mass Range: m/z 40-450

Proposed Mechanism of Action and Metabolic Pathway

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other psychostimulants like mephedrone, it is hypothesized to interact with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). This interaction is thought to inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and subsequent stimulant effects.

Caption: Proposed Mechanism of this compound Action.

Metabolic Pathway

In vivo studies have shown that this compound undergoes extensive metabolism. The primary metabolic transformations include N-demethylation, hydroxylation of the tetralone ring, and dehydrogenation.[5] These phase I metabolic reactions are likely mediated by cytochrome P450 enzymes. The resulting metabolites can then undergo further phase II conjugation reactions.

Caption: Metabolic Pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical properties of this compound. The outlined synthetic protocol via the Mannich reaction offers a clear pathway for its preparation in a laboratory setting. The compilation of its chemical and physicochemical properties, although highlighting a need for more experimentally determined data, serves as a valuable reference. The proposed mechanism of action and the detailed metabolic pathway offer insights into its potential pharmacological and toxicological profile. This document is intended to support further research and development efforts related to this compound and its analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. repositori.upf.edu [repositori.upf.edu]

- 5. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Mephtetramine in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephtetramine (MTTA), chemically known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is a synthetic cathinone (B1664624) that has briefly appeared on the novel psychoactive substances (NPS) market.[1] As a γ-aminoketone, it is structurally related to more well-known cathinones like mephedrone (B570743) and buphedrone.[1] This technical guide provides a comprehensive overview of the pharmacological profile of MTTA in murine models, summarizing key findings on its behavioral, physiological, and toxicological effects. The information presented herein is intended to support further research and drug development efforts.

Core Pharmacological Data

The primary in vivo data for this compound comes from studies in CD-1 male mice. The compound is typically administered via intraperitoneal (i.p.) injection, with doses ranging from 0.1 to 30 mg/kg.[1]

Behavioral Effects

Systemic administration of MTTA in mice induces a range of dose-dependent behavioral changes, suggesting a complex interaction with the central nervous system. These effects include alterations in sensory responses and motor activity.[1]

Table 1: Summary of Behavioral Effects of this compound in Mice

| Behavioral Test | Doses (mg/kg, i.p.) | Observed Effects |

| Sensory Responses | ||

| Visual Placing Test | 1, 10, 30 | Dose-dependent inhibition of visual placing response. The highest dose (30 mg/kg) caused a profound and prolonged inhibition.[1] |

| Acoustic Reflex Test | 1, 10, 30 | Inhibition of acoustic reflexes.[1] |

| Motor Activity | ||

| Accelerod Test | 1, 10, 30 | Dose-dependent increase in stimulated motor activity, with the time on the rod increasing with higher doses.[1] |

| Mobility Time Test | 30 | A biphasic effect on spontaneous motor activity, characterized by an initial decrease followed by an increase over a 2-hour period.[1] |

| Drag Test | 30 | Biphasic effect on motor activity.[1] |

Physiological Effects

This compound administration also leads to transient changes in key physiological parameters.

Table 2: Summary of Physiological Effects of this compound in Mice

| Physiological Parameter | Doses (mg/kg, i.p.) | Observed Effects |

| Respiratory Rate | Not specified | Decrease in breath rate.[1] |

| Body Temperature | Not specified | Decrease in core body temperature.[1] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the in vivo assessment of this compound in mice.[1]

Animal Model and Drug Administration

-

Species: Mus musculus

-

Strain: CD-1 (albino, outbred)

-

Sex: Male

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.

-

Drug Formulation: this compound hydrochloride is dissolved in a vehicle solution, typically a mixture of ethanol, Tween 80, and saline.[1]

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Dosage Range: 0.1 mg/kg to 30 mg/kg.[1]

Behavioral Assays

A battery of behavioral tests is employed to characterize the sensorimotor and locomotor effects of MTTA.

-

Visual Placing Test: Mice are lowered towards a surface, and the height at which they extend their forelimbs is measured. This assesses visual acuity and motor coordination.

-

Acoustic Reflex Test: A sudden auditory stimulus is presented, and the startle response is observed. This evaluates auditory sensory function.

-

Accelerod Test: Mice are placed on a rotating rod with increasing speed. The time the animal remains on the rod is recorded as a measure of motor coordination and balance.

-

Mobility Time Test: Spontaneous locomotor activity is measured in an open field arena over a defined period. This test assesses general activity levels.

-

Drag Test: The animal is gently pulled backward by the tail, and the resistance and motor response are observed to assess motor function.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the pharmacological effects of this compound in a murine model.

Hypothesized Signaling Pathway

Direct in vitro binding and uptake inhibition studies for this compound at monoamine transporters are currently lacking in the published literature. However, based on its structural similarity to other synthetic cathinones like mephedrone, a primary mechanism of action is hypothesized to involve the modulation of monoamine neurotransmission.[1] Synthetic cathinones are known to interact with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

The proposed signaling pathway for this compound involves the inhibition of these transporters, leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft. This elevated monoaminergic activity is believed to underlie the observed stimulant-like behavioral and physiological effects.

Toxicological Profile

Repeated administration of this compound in mice has been shown to induce toxicological effects, indicating a potential for organ damage with sustained use.

Table 3: Summary of Toxicological Findings for this compound in Mice

| Biological System | Findings |

| Hematology | Significant changes in blood cell counts following repeated treatment.[1] |

| Urinalysis | Alterations in the physicochemical profile of urine.[1] |

| Histology | Histological changes observed in the heart, kidneys, and liver, suggesting potential for cardiotoxicity, nephrotoxicity, and hepatotoxicity.[1] |

Metabolism

In murine models, this compound undergoes metabolism to produce approximately 10 main metabolites that are detectable in urine. The parent compound and some metabolites can also be found in blood and hair samples. Further research is needed to elucidate the pharmacological activity of these metabolites.

Conclusion and Future Directions

The pharmacological profile of this compound in murine models reveals a substance with significant effects on the central nervous system, leading to dose-dependent alterations in behavior and physiology. The toxicological findings highlight potential risks associated with its use. A critical gap in the current understanding of this compound is the lack of direct in vitro characterization of its interaction with monoamine transporters. Future research should prioritize in vitro binding and uptake assays to quantify the affinity and efficacy of MTTA at DAT, SERT, and NET. Furthermore, the pharmacological activity of its major metabolites should be investigated to build a more complete picture of its in vivo effects. This will be crucial for a comprehensive risk assessment and for understanding the structure-activity relationships of this class of synthetic cathinones.

References

The Enigmatic Profile of Mephtetramine: A Neurochemical Investigation into its Monoamine Transporter Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mephtetramine (MTTA), a synthetic cathinone (B1664624) derivative, emerged in the new psychoactive substances (NPS) market with a structural resemblance to more extensively studied compounds like mephedrone (B570743). Despite its presence, a significant gap persists in the scientific literature regarding its specific neurochemical effects, particularly its quantitative interaction with the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). This technical guide synthesizes the currently available, albeit limited, information on this compound's effects on the central nervous system. Due to the scarcity of direct in vitro data for MTTA, this paper draws comparative insights from its close structural analog, mephedrone (4-methylmethcathinone), to postulate a potential pharmacological profile. Furthermore, this document provides a comprehensive overview of the standardized experimental protocols essential for the precise characterization of novel psychoactive compounds at monoamine transporters, offering a roadmap for future research into this compound and other emerging substances. This guide aims to equip researchers and drug development professionals with the foundational knowledge and methodological frameworks necessary to elucidate the neurochemical mechanisms of action of such compounds.

Introduction: The Rise of this compound and the Knowledge Gap

This compound (MTTA), chemically known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is a synthetic cathinone that has been identified among new psychoactive substances. Structurally, it shares features with other cathinones known to interact with monoamine transporters, thereby influencing dopaminergic, noradrenergic, and serotonergic neurotransmission. These pathways are critically involved in mood, reward, and cognition, and are the primary targets for many therapeutic agents and substances of abuse.

Despite its availability on the illicit market, there is a notable scarcity of published in vitro studies quantifying the binding affinity (Kᵢ) or inhibitory potency (IC₅₀) of this compound at DAT, NET, and SERT. One study explicitly highlights that information available in scientific literature about MTTA is scarce[1]. While some research has explored its in vivo pharmacological and toxicological effects in animal models, the precise molecular interactions with monoamine transporters remain largely uncharacterized[1]. This lack of fundamental data hinders a comprehensive understanding of its psychoactive effects, abuse potential, and neurotoxicity.

Comparative Analysis: Insights from the Closely Related Mephedrone

In the absence of direct quantitative data for this compound, examining the neurochemical profile of its structural analog, mephedrone (4-methylmethcathinone), offers valuable insights. Mephedrone is a well-characterized synthetic cathinone that acts as a substrate for monoamine transporters, inducing the release of and inhibiting the reuptake of dopamine, norepinephrine, and serotonin[2][3][4][5][6].

Quantitative Data on Mephedrone's Interaction with Monoamine Transporters

Studies have consistently demonstrated that mephedrone interacts with all three monoamine transporters, albeit with varying potencies. The following table summarizes the reported IC₅₀ values for mephedrone from in vitro uptake inhibition assays.

| Compound | Transporter | IC₅₀ (nM) | Species/System | Reference |

| Mephedrone | hDAT | 49.1 - 5,900 | Human embryonic kidney (HEK) 293 cells, Rat brain synaptosomes | [1][2][3] |

| Mephedrone | hNET | 62.7 - 1,900 | Human embryonic kidney (HEK) 293 cells, Rat brain synaptosomes | [1][2][3] |

| Mephedrone | hSERT | 118.3 - 19,300 | Human embryonic kidney (HEK) 293 cells, Rat brain synaptosomes | [1][2][3] |

Note: The wide range of reported IC₅₀ values can be attributed to variations in experimental conditions, such as the cell lines used, radioligands, and specific assay protocols.

These data indicate that mephedrone is a non-selective monoamine transporter substrate, with a generally higher potency for the catecholamine transporters (DAT and NET) compared to the serotonin transporter (SERT). This profile is consistent with its reported psychostimulant and empathogenic effects.

Mephedrone as a Monoamine Releaser

Beyond inhibiting reuptake, mephedrone is known to act as a releasing agent, a mechanism it shares with amphetamine-like compounds[4][6]. This means it is transported into the presynaptic neuron by the monoamine transporters and subsequently triggers the reverse transport, or efflux, of neurotransmitters from the cytoplasm into the synaptic cleft. This action significantly contributes to the rapid increase in extracellular monoamine concentrations and the potent psychoactive effects observed.

Postulated Neurochemical Profile of this compound

Based on its structural similarity to mephedrone and the observed in vivo effects, it is plausible to hypothesize that this compound also functions as a substrate for monoamine transporters. An in vivo study in mice demonstrated that MTTA induces a biphasic effect on spontaneous motor activity, with an initial decrease followed by an increase, and that its effects may be linked to the inhibition of the norepinephrine transporter (NET)[1]. The observed stimulant-like effects are consistent with an interaction with DAT and NET. The potential for empathogenic or mood-altering effects would suggest an additional interaction with SERT. However, without direct in vitro binding and functional assays, the specific affinity, potency, and selectivity profile of this compound at each transporter remains speculative.

Experimental Protocols for Characterizing this compound's Effects on Monoamine Transporters

To definitively elucidate the neurochemical profile of this compound, a series of standardized in vitro assays are required. These assays are designed to quantify the binding affinity, uptake inhibition potency, and substrate-releaser characteristics of a test compound at each of the three monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound (like this compound) for the monoamine transporters by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound at hDAT, hNET, and hSERT.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human dopamine, norepinephrine, or serotonin transporter.

-

Assay Components:

-

Radioligand: A specific high-affinity radiolabeled ligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

-

Test Compound: this compound, prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known non-radioactive ligand to determine non-specific binding (e.g., benztropine (B127874) for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

-

-

Incubation: The cell membranes, radioligand, and either the test compound or control are incubated together to allow for binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The IC₅₀ is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Synaptosomal or Cell-Based Uptake Inhibition Assays

These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled monoamine substrate into cells or synaptosomes.

Objective: To determine the IC₅₀ value of this compound for the inhibition of dopamine, norepinephrine, and serotonin uptake.

Methodology:

-

Preparation: Either synaptosomes (nerve terminals isolated from rodent brain tissue) or cultured cells expressing the specific human monoamine transporter are used.

-

Pre-incubation: The cells or synaptosomes are pre-incubated with various concentrations of this compound or a control vehicle.

-

Uptake Initiation: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.

-

Incubation: The mixture is incubated for a short period at a controlled temperature (e.g., 37°C).

-

Uptake Termination: The uptake is rapidly stopped by washing with ice-cold buffer and/or filtration.

-

Quantification: The amount of radioactivity taken up by the cells or synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The results are used to plot an inhibition curve, and the IC₅₀ value is determined.

Substrate Release (Efflux) Assays

Release assays are crucial to differentiate between transporter blockers (like cocaine) and transporter substrates/releasers (like amphetamine).

Objective: To determine if this compound acts as a substrate and induces the release of monoamines.

Methodology:

-

Loading: Cells or synaptosomes are pre-loaded with a radiolabeled monoamine.

-

Washing: Excess extracellular radiolabel is washed away.

-

Superfusion/Incubation: The pre-loaded preparations are then exposed to various concentrations of this compound.

-

Sample Collection: The extracellular medium (superfusate) is collected at timed intervals.

-

Quantification: The amount of radioactivity released into the medium is measured by liquid scintillation counting.

-

Data Analysis: An increase in radioactivity in the medium in the presence of the test compound, which can be blocked by a known transporter inhibitor, indicates transporter-mediated release. The potency (EC₅₀) and efficacy of release can be determined.

Conclusion and Future Directions

This compound represents a significant challenge for public health and forensic toxicology due to the limited understanding of its neurochemical properties. While its structural similarity to mephedrone provides a basis for postulating its mechanism of action as a monoamine transporter substrate, this remains to be empirically verified. The immediate priority for future research is the systematic in vitro characterization of this compound using the standardized protocols outlined in this guide. Determining its binding affinities (Kᵢ), uptake inhibition potencies (IC₅₀), and its capacity to induce monoamine release at DAT, NET, and SERT will provide the foundational data necessary to understand its psychoactive effects, predict its abuse liability, and assess its potential for neurotoxicity. Such data are indispensable for informing public health policies, clinical interventions, and the development of analytical methods for its detection. The scientific community is urged to prioritize the investigation of this compound and other emerging NPS to mitigate the potential harms associated with their use.

References

- 1. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vivo Pharmaco-Toxicology of Mephtetramine (MTTA) in Mice

Abstract: this compound (MTTA), an atypical synthetic cathinone, has emerged as a novel psychoactive substance (NPS). Understanding its in vivo pharmacological and toxicological profile is critical for public health and the development of potential countermeasures. This document provides a comprehensive overview of the current scientific literature on the effects of this compound in murine models. It details observed pharmaco-toxicological effects following repeated administration, outlines experimental protocols used in these studies, and presents quantitative data in a structured format. This guide is intended to serve as a core technical resource for professionals engaged in pharmacology, toxicology, and drug development research.

Pharmacological Effects

This compound administration in mice induces a range of dose-dependent pharmacological effects, primarily impacting sensorimotor functions, physiological parameters, and motor activity.[1][2][3] The substance is noted to be an atypical cathinone, suggesting a mechanism of action that may involve interaction with monoamine transporters, similar to drugs like cocaine, MDMA, and other amphetamines.[1][2]

Sensorimotor and Physiological Effects

Repeated intraperitoneal (i.p.) administration of MTTA leads to significant alterations in sensory reflexes and basic physiological metrics. A notable dose-dependent inhibition of visual and acoustic reflexes has been documented.[1][4] Furthermore, transient physiological changes include a decrease in body temperature and respiratory rate.[1][2][3]

-

Visual Placing Response: MTTA dose-dependently reduces the visual placing response in mice. The highest tested dose (30 mg/kg) caused a profound and extended inhibition of this reflex.[1]

-

Physiological Parameters: A decrease in breath rate and body temperature was observed following MTTA administration.[1][3][4]

Effects on Motor Activity

The impact of MTTA on motor activity appears to be complex, showing both dose-dependent increases and biphasic effects depending on the specific test conducted.[1][3]

-

Accelerod Test: In this test of stimulated motor activity, MTTA administration (1, 10, and 30 mg/kg, i.p.) resulted in a dose-dependent increase in the time mice remained on the rod, with performance increasing by approximately 20%, 30%, and 40% respectively, relative to baseline.[1]

-

Drag and Mobility Time Test: These tests revealed a biphasic effect on motor activity.[1][3]

Toxicological Profile

The toxicological assessment of this compound in mice reveals significant concerns, particularly following repeated exposure. Evidence points towards hematotoxicity, organ damage, and adverse changes in biochemical profiles.[1][2][4]

Hematology and Clinical Chemistry

Analysis of blood and urine samples from mice treated repeatedly with MTTA showed important changes in blood cell counts and the physicochemical profile of both blood and urine.[1][3][4] These findings suggest that the substance can induce systemic toxicity affecting multiple biological systems.

Histopathology

Histological examinations of major organs have confirmed the potential for MTTA-induced organ damage. Following repeated treatment, significant histological changes were observed in the heart, kidneys, and liver, underscoring its toxic potential.[1][2][3]

-

Kidney: Observed pathologies include interstitial leucocyte infiltration and segmental sclerosis and collapsing lesions in glomeruli.[3]

-

Heart & Liver: Histological alterations were also noted in heart and liver samples.[1][3]

Metabolism

Metabolism studies are crucial for understanding the duration of action and potential for toxic metabolite formation. In mice, MTTA is metabolized into approximately 10 main metabolites found in urine.[1][5] Liquid chromatography with high-resolution mass spectrometry (LC-HRMS) analysis identified dehydrogenated and demethylated-dehydrogenated metabolites in blood samples, in addition to the parent compound.[5][6] In hair samples, only MTTA and its demethylated metabolite were detected.[5][6]

Data Presentation

The following tables summarize the key quantitative findings from in vivo studies of this compound in mice.

Table 1: Effects on Motor Activity (Accelerod Test)

| MTTA Dose (mg/kg, i.p.) | Outcome | % Increase vs. Basal (Approx.) |

| 1 | Increased time on rod | ~20% |

| 10 | Increased time on rod | ~30% |

| 30 | Increased time on rod | ~40% |

| Data sourced from Corli et al., 2023.[1] |

Table 2: Effects on Sensory Reflexes (Visual Placing Test)

| MTTA Dose (mg/kg, i.p.) | Outcome | Inhibition Level (Approx.) |

| 1 | Transient inhibition of visual placing | ~50% |

| 10 | Transient inhibition of visual placing | ~60% |

| 30 | Deep and prolonged inhibition of visual placing | >60% |

| Data sourced from Corli et al., 2023.[1] |

Table 3: Summary of Toxicological Findings

| Analysis Type | Sample | Key Findings |

| Hematology | Blood | Significant changes in blood cell counts.[1][4] |

| Biochemistry | Blood, Urine | Altered physicochemical profiles.[1][4] |

| Histopathology | Heart, Kidney, Liver | Histological changes indicating organ damage.[1][2][3] |

| Metabolism | Blood, Urine, Hair | Parent drug and multiple metabolites (dehydrogenated, demethylated) detected.[5][6] |

Experimental Protocols

The methodologies described herein are based on published in vivo studies of this compound in mice.

Animal Models

-

Housing: Group-housed (5 mice per cage) on a 12:12-h light-dark cycle with ad libitum access to food and water. Experiments were conducted during the light phase.[6][7]

Drug Administration

-

Compound: this compound (MTTA).

-

Vehicle: A solution of ethanol, Tween 80, and saline.[7]

-

Dosing Regimen: Increasing doses from 0.1 to 30 mg/kg were administered once a week for four consecutive weeks to mimic sporadic human consumption patterns.[1][7] A 10 mg/kg dose was used for metabolism studies.[6]

-

Route of Administration: Intraperitoneal (i.p.) injection at a volume of 4 µL/g body mass.[7][8]

Experimental Procedures

The overall experimental design involved dividing the animals into two main groups: one for behavioral and safety pharmacology tests and the other for biochemical and histological analyses.[1][3][7]

-

Group 1 (Behavioral & Safety Pharmacology): These tests were performed following each weekly injection to assess sensorimotor, physiological, and motor activity changes.[1][3]

-

Visual and Acoustic Reflex Tests: To measure sensory responses.

-

Physiological Monitoring: Measurement of respiratory rate and body temperature.

-

Accelerod Test: To evaluate stimulated motor coordination.

-

Drag Test & Mobility Time Test: To assess spontaneous motor activity.[7]

-

-

Group 2 (Biochemical & Histological Analysis): Samples were collected for toxicological assessment.[1][3]

-

Blood & Urine Collection: For hematological and biochemical analysis.[1] In metabolism studies, blood was collected at multiple time points (20-30 min, 120 min, 240 min, 300 min) post-injection.[6] Urine was collected over 30 hours using metabolic cages.[6]

-

Tissue Collection: Heart, kidney, liver, and spleen samples were collected for histological evaluation.[1][7]

-

Hair Collection: Hair was collected after one month to evaluate drug accumulation.[6]

-

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo this compound studies in mice.

Conceptual Signaling Pathway

Caption: Hypothesized mechanism of action for this compound (MTTA).

References

- 1. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene [sfera.unife.it]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An Initial Investigation into the Psychoactive Effects of Mephtetramine (MTTA): A Technical Guide

Disclaimer: Mephtetramine (MTTA) is a novel psychoactive substance (NPS) and a synthetic cathinone. The information provided herein is intended for researchers, scientists, and drug development professionals for academic and research purposes only. The data is limited and preliminary, and this document does not endorse or encourage the use of this substance.

Introduction

This compound (MTTA), chemically known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is classified as an atypical synthetic cathinone.[1][2] It emerged on the NPS market around 2013.[3][4] Structurally, it is similar to other cathinones but possesses an additional carbon atom between the carbonyl and amine groups.[4] Like other synthetic cathinones, MTTA is presumed to produce psychostimulant effects similar to substances like cocaine, MDMA, and amphetamines, though comprehensive pharmaco-toxicological data in humans is unavailable.[1][2] This guide summarizes the initial scientific investigations into the psychoactive and physiological effects of MTTA, based on available preclinical data.

Hypothesized Mechanism of Action

While direct receptor binding and functional assay data for this compound are not available in the published scientific literature, its structural similarity to other synthetic cathinones like mephedrone (B570743) suggests a likely mechanism of action involving the modulation of monoamine neurotransmitter systems.[2][5] It is hypothesized that MTTA acts as a releasing agent and/or reuptake inhibitor at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. This interaction would lead to an increase in the synaptic concentrations of these neurotransmitters, underlying the expected stimulant, euphoric, and empathogenic effects.

Caption: Hypothesized mechanism of this compound (MTTA) at the monoaminergic synapse.

Quantitative Data from In Vivo Studies

The primary quantitative data on the psychoactive and physiological effects of this compound comes from a study in male ICR (CD-1®) mice.[2] The study involved repeated intraperitoneal (i.p.) administration of MTTA at various doses.

Table 1: Effects of this compound (MTTA) on Sensorial Reflexes in Mice

| Dose (mg/kg, i.p.) | Test | Observation | Statistical Significance |

| 1 and 10 | Visual Placing Test | Transient inhibition (~50-60%) | p < 0.0001 |

| 30 | Visual Placing Test | Deep and prolonged inhibition | p < 0.0001 |

| 10 | Visual Object Test | Mild reduction (~12%) in the first 5 min | p < 0.0001 |

| 30 | Visual Object Test | Reduction (~18%) during the first hour | p < 0.0001 |

| 30 | Startle Reflex Test | Slight decrease (~11%) at 60 min | p < 0.0001 |

| Data extracted from a study by Schifano et al. (2023).[2] |

Table 2: Effects of this compound (MTTA) on Physiological Parameters in Mice

| Dose (mg/kg, i.p.) | Parameter | Observation |

| 0.1 - 30 | Breath Rate | Transient decrease |

| 30 | Core Temperature | Decrease of ~1°C for the first 2 hours |

| 30 | Surface Temperature | Slight reduction of ~2°C at 5 min |

| Data extracted from a study by Schifano et al. (2023).[2] |

Table 3: Effects of this compound (MTTA) on Motor Activity in Mice

| Dose (mg/kg, i.p.) | Test | Observation | Statistical Significance |

| 1 | Accelerod Test | ~20% increase in time on rod | p < 0.0001 |

| 10 | Accelerod Test | ~30% increase in time on rod | p < 0.0001 |

| 30 | Accelerod Test | ~40% increase in time on rod | p < 0.0001 |

| 0.1 | Drag Test | Slight and constant increase in steps | p < 0.0001 |

| 10 | Drag Test | Slight increase in steps during the last 2 hours | p < 0.0001 |

| 30 | Drag Test | Biphasic effect: decreased steps for the first 105 min, then increased | p < 0.0001 |

| Data extracted from a study by Schifano et al. (2023).[2] |

Experimental Protocols

In Vivo Pharmaco-Toxicological Evaluation in Mice

This protocol is based on the methodology described by Schifano et al. (2023).[2]

-

Subjects: Male ICR (CD-1®) mice, weighing 30-35g.

-

Drug Preparation: this compound (MTTA) dissolved in a vehicle of ethanol, Tween 80, and saline.

-

Administration: Intraperitoneal (i.p.) injection at a volume of 4 µL/g body mass. Doses ranged from 0.1 to 30 mg/kg.

-

Dosing Regimen: Increasing doses of MTTA were administered once a week for four consecutive weeks, with a 7-day washout period between doses.

-

Behavioral and Physiological Assessments:

-

Sensorial Reflexes: Visual Placing Test, Visual Object Test, Overall Tactile Reflex Test, and Startle Reflex Test were conducted at various time points post-injection.

-

Physiological Parameters: Breath rate, core temperature, and surface temperature were monitored.

-

Motor Activity: Spontaneous motor activity was evaluated using the Accelerod Test and Drag Test at specified intervals after drug administration.

-

-

Biochemical and Histological Analysis: At the end of the study, blood and urine samples were collected for analysis. Heart, kidney, and liver tissues were also collected for histological examination.[2]

-

Statistical Analysis: A two-way ANOVA followed by a Bonferroni post-hoc test was used for statistical analysis of the behavioral and physiological data.[2]

Caption: In vivo experimental workflow for this compound (MTTA) in mice.

In Vitro Metabolism

This protocol is based on the methodology described by Power et al. (2014).[3]

-

System: Human liver microsomes.

-

Objective: To identify potential phase-I metabolites of this compound.

-

Procedure:

-

This compound is incubated with a human microsomal liver extract.

-

The reaction mixture is analyzed to identify metabolites.

-

-

Analysis: The study by Odoardi et al. (2021) further elaborated on this by using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to analyze samples from mice administered MTTA, identifying ten main metabolites in urine.[4] The primary metabolites identified include dehydrogenated and demethylated-dehydrogenated products.[4]

Summary and Future Directions

The initial investigation into the psychoactive effects of this compound reveals a profile consistent with other psychostimulant synthetic cathinones, as demonstrated by its effects on motor activity and sensory reflexes in mice.[2] However, the current body of research is notably missing key quantitative data, particularly concerning its affinity and efficacy at monoamine transporters and other potential CNS receptors. The biphasic and dose-dependent effects observed in vivo suggest a complex pharmacological profile that warrants further investigation.[2]

For a comprehensive understanding of this compound's psychoactive properties and potential for abuse and toxicity, future research should prioritize:

-

In vitro receptor binding and functional assays: To determine the affinity (Ki) and efficacy (EC50/IC50) of MTTA at DAT, NET, SERT, and a broader panel of CNS receptors.

-

In vivo microdialysis: To measure the effects of MTTA on extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions associated with reward and stimulation.

-

Behavioral pharmacology studies: To assess the abuse potential of MTTA using models such as self-administration and conditioned place preference.

Such studies are crucial for providing the scientific community and regulatory bodies with a clearer understanding of the risks associated with this novel psychoactive substance.

References

- 1. The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Mephtetramine: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Mephtetramine (MTTA) is a new psychoactive substance (NPS) and its physiological and toxicological properties are not fully understood. This substance is not for human or veterinary use.

Introduction

This compound (MTTA), chemically known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is a novel psychoactive substance that has emerged on the illicit drug market.[1][2] First reported to the European Early Warning System in 2013, MTTA has a structure similar to cathinones but with an additional carbon atom between the carbonyl group and the amine.[3][4] This structural distinction classifies it as a γ-aminoketone.[5] Anecdotal reports from users suggest euphoric and stimulant effects, sometimes leading to hallucinogenic reactions. However, scientific literature on its pharmaco-toxicological profile is limited, necessitating further research to understand its mechanism of action, potential for abuse, and toxicity.[6][7][8]

Chemical and Physical Properties

This compound's chemical identity has been established through various analytical techniques.[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-one | [9] |

| Molecular Formula | C₁₂H₁₅NO | [9] |

| Molecular Weight | 189.25 g/mol | [9] |

| CAS Number | 403860-66-2 | [9] |

| Appearance | Crystalline solid | [4] |

Synthesis and Characterization

Synthesis

This compound can be synthesized via the Mannich reaction. This involves the reaction of 1-tetralone (B52770) with paraformaldehyde and methylamine (B109427) hydrochloride.[1]

Analytical Characterization

The characterization of this compound has been performed using a suite of analytical methods to confirm its structure and purity. These techniques are crucial for the unequivocal identification of NPS in seized materials.[1][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Gas Chromatography-Electron Impact Mass Spectrometry (GC-EIMS)

-

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Experimental Protocols

In Vivo Metabolism Study in a Murine Model

This protocol details the methodology used to identify the main metabolites of this compound in biological samples.[3][11]

Objective: To identify the primary metabolites of MTTA in blood, urine, and hair of mice following intraperitoneal administration.

Materials:

-

This compound (MTTA)

-

Saline solution (0.9% NaCl)

-

Institute of Cancer Research (ICR) mice

-

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system (e.g., benchtop Orbitrap)

-

In silico metabolism prediction software (e.g., MetaSite™)

Procedure:

-

In Silico Prediction: Utilize metabolism prediction software to forecast the potential phase I metabolic reactions of MTTA, primarily those mediated by Cytochrome P450 (CYP450) and Flavin-containing monooxygenase 3 (FMO3).[3]

-

Animal Dosing: Dissolve MTTA in saline solution. Administer a dose of 10 mg/kg to ICR mice via intraperitoneal injection. This dose has been previously shown to have pharmacological activity.[3]

-

Sample Collection: Collect blood, urine, and hair samples from the mice at appropriate time points after administration.[3]

-

Sample Preparation: Suitably pretreat the collected biological specimens before analysis.[3]

-

LC-HRMS Analysis: Analyze the samples using an LC-HRMS system. Employ a full scan mass acquisition method, with and without in-source fragmentation, to detect and elucidate the structures of the main MTTA metabolites.[3][11]

-

Data Analysis: Identify metabolites by their accurate masses and fragmentation patterns. Compare the experimental results with the in silico predictions to confirm the metabolic pathways.[3][11]

Expected Outcome: Identification of unmodified MTTA and its main metabolites, such as dehydrogenated and demethylated-dehydrogenated products, in the biological samples.[3] Ten main metabolites have been detected in urine, while fewer are found in blood and hair.[3][12]

General Workflow for NPS Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of new psychoactive substances.

Potential Mechanism of Action and Signaling Pathways

The exact molecular targets of this compound have not been fully elucidated. However, its structural similarity to synthetic cathinones and its reported stimulant effects suggest a likely interaction with monoamine neurotransmitter systems.[5] Synthetic stimulants often act as releasers and/or reuptake inhibitors of dopamine, norepinephrine, and serotonin.[13] Tryptamine derivatives, a broad class of hallucinogens, primarily act as agonists of the 5-HT2A receptor.[6]

The diagram below illustrates a simplified representation of the dopaminergic and serotonergic pathways, which are common targets for psychoactive substances.

Pharmaco-Toxicological Profile

In vivo studies in mice have provided initial insights into the pharmaco-toxicological effects of this compound. Repeated administration of MTTA (0.1–30 mg/kg, i.p.) resulted in:

-

Sensorial and Physiological Changes: Inhibition of visual and acoustic reflexes, and a transient decrease in breath rate and temperature.[5][7][14]

-

Effects on Motor Activity: A dose-dependent increase in motor activity in the accelerod test and a biphasic effect in the drag and mobility time test.[14]

-

Histological Changes: Evidence of potential toxicity with histological changes observed in the heart, kidney, and liver.[14]

-

Genotoxicity: The genotoxic potential of this compound is an area of active investigation.[8]

Conclusion

This compound is a new psychoactive substance with a unique chemical structure that distinguishes it from more common synthetic cathinones. While initial studies have begun to elucidate its chemical properties, metabolism, and in vivo effects, a comprehensive understanding of its pharmacology and toxicology is still lacking. Further research is imperative to determine its precise mechanism of action, receptor binding affinities, and potential for human toxicity. The methodologies and findings presented in this guide provide a foundational framework for future investigations into this compound and other emerging NPS.

References

- 1. The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and this compound. - Drugs and Alcohol [drugsandalcohol.ie]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene [sfera.unife.it]

- 8. Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C12H15NO | CID 69845357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 11. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publires.unicatt.it [publires.unicatt.it]

- 13. Neurotoxicity Induced by Mephedrone: An up-to-date Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Genotoxic Potential of Mephtetramine on Human Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxic potential of Mephtetramine (MTTA), a novel psychoactive substance, on human cells. The information presented herein is primarily based on a pivotal study that conducted the first-known evaluation of this compound's ability to induce genetic damage in a human cell line. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and toxicology.

Executive Summary

This compound, a stimulant with a structure similar to cathinones, has been evaluated for its genotoxic potential in human lymphoblastoid TK6 cells.[1][2] The primary endpoint assessed was the induction of chromosomal aberrations, measured by the in vitro Mammalian Cell Micronucleus (MN) test, following OECD guideline n°487.[1][3] Key findings indicate that while short-term exposure (3 hours) with or without metabolic activation did not lead to a statistically significant increase in micronuclei, long-term exposure (26 hours) at a concentration of 50 µM resulted in a statistically significant enhancement in micronuclei frequency.[1][2] This suggests that prolonged exposure to this compound can induce chromosomal damage in human cells.[1]

Quantitative Data Summary

The genotoxic effects of this compound were quantified by assessing the frequency of micronuclei (MNi) in TK6 cells under various conditions. The data is summarized below.

Table 1: Cytotoxicity of this compound on TK6 Cells (Short-Term Exposure)

| Treatment Condition | Concentration (µM) | Cell Viability (%) |

| Without S9 Mix (3h + 23h recovery) | 0 (Control) | 100 |

| 25 | >90 | |

| 50 | >80 | |

| 75 | ~70 | |

| 100 | ~60 | |

| With S9 Mix (3h + 23h recovery) | 0 (Control) | 100 |

| 25 | >90 | |

| 50 | >80 | |

| 75 | >70 | |

| 100 | ~65 | |

| Note: Specific percentages are approximated based on graphical data presented in the source study. All tested concentrations were deemed suitable for the genotoxicity test as they were above the OECD threshold for cytotoxicity.[1] |

Table 2: Genotoxicity of this compound on TK6 Cells - Micronuclei Frequency

| Treatment Duration | Metabolic Activation (S9) | Concentration (µM) | MNi Frequency Fold Increase (vs. Control) | Statistical Significance (p-value) |

| Short-Term (3h + 23h recovery) | Without S9 | 75 | ~2.0 | Not Statistically Significant |

| With S9 | 25 - 100 | Slight increasing trend | Not Statistically Significant | |

| Long-Term (26h) | Without S9 | 35 | ~1.5 | Not Statistically Significant |

| 50 | ~2.5 | < 0.05 | ||

| 75 | Not Tested (due to cytotoxicity) | - | ||

| Note: The fold increases are approximated from graphical representations in the source material. The key finding is the statistically significant increase at 50 µM under long-term exposure.[1][4] |

Experimental Protocols

The following protocols are based on the methodology described in the primary study evaluating the genotoxicity of this compound.[1]

In Vitro Mammalian Cell Micronucleus (MN) Test (OECD 487)

This assay is a widely used toxicological screening method for potential genotoxic compounds, designed to detect chromosomal damage.[3][5]

2.1.1 Cell Culture and Maintenance

-

Cell Line: Human lymphoblastoid TK6 cells were used.[1]

-

Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 200 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

2.1.2 Cytotoxicity and Dose Selection

-

Prior to genotoxicity testing, cytotoxicity assays were performed to determine the appropriate concentration range of this compound.[1]

-

TK6 cells were treated with this compound concentrations ranging from 0 to 100 µM.[1]

-

Cell viability was assessed to ensure that the concentrations used in the micronucleus test did not cause excessive cell death, adhering to OECD guideline recommendations (viability should be at least 45 ± 5%).[2]

2.1.3 Short-Term Exposure Protocol (3h + 23h recovery)

-

TK6 cells were seeded at an appropriate density.

-

Cells were treated with this compound (0-100 µM) for 3 hours, both in the presence and absence of an exogenous metabolic activation system (S9 mix from rat liver).[1]

-

Following the 3-hour treatment, cells were washed to remove the compound.

-

Cells were resuspended in fresh medium and cultured for a 23-hour recovery period. This allows the cells to undergo 1.5-2.0 cell cycles, which is necessary for the formation of micronuclei.[1][2]

-

After the recovery period, cells were harvested for micronuclei analysis.

2.1.4 Long-Term Exposure Protocol (26h)

-

TK6 cells were seeded at an appropriate density.

-

Cells were treated with this compound (35 µM and 50 µM) for a continuous period of 26 hours without the S9 mix.[1][4]

-

Positive controls included Mitomycin C (MMC) and Vinblastine (VINB).[4]

-

Following the 26-hour incubation, cells were harvested for micronuclei analysis.

2.1.5 Micronuclei Analysis by Flow Cytometry

-

A cytofluorimetric protocol was utilized for the analysis of micronuclei frequency.[1][2]

-

Harvested cells were lysed and stained with a fluorescent DNA dye (e.g., propidium (B1200493) iodide).

-

Flow cytometry was used to distinguish and count the nuclei and micronuclei based on their size and fluorescence intensity.

-

The frequency of micronucleated cells was determined for each treatment condition and compared to the negative control.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the logical relationship of the findings.

References

- 1. Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. criver.com [criver.com]

- 4. Effects of acute metaphedrone exposure on the development, behaviour, and DNA integrity of zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Micronucleus test - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Resolution LC-MS for Mephtetramine and Metabolite Detection in Urine

Abstract

This application note presents a detailed protocol for the sensitive and selective detection of mephtetramine (MTTA) and its major metabolites in human urine using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). This compound is a new psychoactive substance (NPS) whose emergence necessitates robust analytical methods for clinical and forensic toxicology. The described methodology, leveraging a high-resolution Orbitrap mass spectrometer, is suitable for the identification and quantification of this compound and ten of its metabolites, providing crucial information for confirming exposure. This document provides researchers, scientists, and drug development professionals with comprehensive experimental procedures, data presentation, and visual workflows.

Introduction

This compound (2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one) is a synthetic stimulant and a new psychoactive substance (NPS) that has been identified in forensic cases. Structurally similar to cathinones, it poses a significant public health concern. Due to extensive metabolism of NPS in the body, the detection of metabolites in addition to the parent drug in urine is critical for confirming consumption. LC-HRMS offers the necessary sensitivity and selectivity for the unambiguous identification of these compounds in complex biological matrices like urine. A study by Odoardi et al. identified ten major metabolites of this compound in urine, highlighting the importance of including these compounds in analytical methods.[1][2][3] This application note provides a detailed protocol for a "dilute-and-shoot" sample preparation method followed by LC-HRMS analysis for the comprehensive detection of this compound and its urinary metabolites.

Experimental Protocols

Sample Preparation (Dilute-and-Shoot)

This protocol is a simple and rapid method suitable for high-throughput screening.

Materials:

-

Human urine samples

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Internal Standard (IS) solution (e.g., Amphetamine-d5 at 1 µg/mL in methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Allow urine samples to equilibrate to room temperature.

-

Vortex the urine sample to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, combine 940 µL of LC-MS grade water with 10 µL of formic acid and 40 µL of the urine sample.

-

Add 10 µL of the internal standard solution (e.g., Amphetamine-d5, 1 µg/mL).

-

Vortex the mixture for 30 seconds.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer the clear supernatant to an LC-MS vial for analysis. A 10 µL aliquot is typically injected into the LC-HRMS system.[2]

Enzymatic Hydrolysis (for Glucuronide Metabolites)

To detect potential glucuronidated metabolites, an enzymatic hydrolysis step can be included.

Materials:

-

β-glucuronidase from E. coli

-

Phosphate (B84403) buffer (pH 6.8)

Procedure:

-

To 500 µL of urine in a glass tube, add 250 µL of phosphate buffer (pH 6.8).

-

Add 25 µL of β-glucuronidase solution.

-

Vortex briefly and incubate at 40°C for 8 hours.[2]

-

Proceed with the "Dilute-and-Shoot" sample preparation protocol described above.

LC-HRMS Analysis

The following are representative LC-HRMS parameters. Instrument-specific optimization is recommended.

Liquid Chromatography (LC) System:

-

Column: A reversed-phase column such as a C18 (e.g., 100 x 2.1 mm, 1.7 µm particle size) is suitable.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

LC Gradient:

Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 14.5 | 5 |

High-Resolution Mass Spectrometry (HRMS) System (Orbitrap-based):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS²)

-

Full Scan Resolution: 70,000 FWHM

-

Scan Range: m/z 50-750

-

dd-MS² Resolution: 17,500 FWHM

-

Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40

-

Capillary Temperature: 290°C

-

Sheath Gas Flow Rate: 40 arbitrary units

-

Aux Gas Flow Rate: 10 arbitrary units

-

Spray Voltage: 3.5 kV

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound and its metabolites in urine.

Table 1: this compound and its Major Urinary Metabolites

| Analyte | Metabolite ID | Molecular Formula | [M+H]⁺ (Calculated) | Biotransformation |

| This compound | - | C₁₂H₁₅NO | 190.1226 | Parent Drug |

| Demethyl-MTTA | M1 | C₁₁H₁₃NO | 176.1070 | N-Demethylation |

| Hydroxy-MTTA | M2 | C₁₂H₁₅NO₂ | 206.1176 | Hydroxylation |

| Dehydrogenated-MTTA | M3 | C₁₂H₁₃NO | 188.1070 | Dehydrogenation |

| Keto-MTTA | M4 | C₁₂H₁₃NO₂ | 204.0946 | Carbonylation/Oxidation |

| Demethyl-Carbonyl-MTTA | M6 | C₁₁H₁₁NO₂ | 190.0811 | N-Demethylation + Carbonylation |

| Demethyl-Dehydrogenated-MTTA | M7 | C₁₁H₁₁NO | 174.0913 | N-Demethylation + Dehydrogenation |

| Didehydrogenated-MTTA | M14 | C₁₂H₁₁NO | 186.0913 | Didehydrogenation |

| Dehydrogenated-Carbonyl-MTTA | M19 | C₁₂H₁₁NO₂ | 202.0811 | Dehydrogenation + Carbonylation |

Data derived from Odoardi et al. (2021).[3]

Table 2: Method Validation Parameters in Urine

| Parameter | This compound |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 2 ng/mL |

| Linearity Range | 5-200 ng/mL |

| Correlation Coefficient (r²) | >0.990 |

Data derived from Odoardi et al. (2021).[3]

Visualizations

Experimental Workflow

Caption: Experimental workflow for LC-HRMS analysis of this compound in urine.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound in urine.

Conclusion

The described LC-HRMS method provides a robust and reliable approach for the detection and identification of this compound and its major metabolites in urine. The simple "dilute-and-shoot" sample preparation protocol is amenable to high-throughput environments, while the high resolution and accuracy of the Orbitrap mass spectrometer ensure confident identification of target compounds. This application note serves as a comprehensive guide for laboratories involved in clinical and forensic toxicology, as well as for researchers studying the metabolism and effects of new psychoactive substances.

References

- 1. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Mephtetramine in Biological Samples by LC-HRMS

Abstract